molecular formula C14H21BO4 B3069480 2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 851231-30-6

2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3069480
CAS No.: 851231-30-6
M. Wt: 264.13 g/mol
InChI Key: FZSMHXDGONFVOO-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,6-Dimethoxyphenol , which is a phenol with methoxy groups in the flanking (2 and 6) positions . It’s a colorless solid, although typical samples are brown owing to air-oxidized impurities .

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Novel Derivatives

    A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized, demonstrating the versatility of this compound in forming novel stilbene derivatives. These compounds are potential intermediates for synthesizing new materials for LCD technology and are being tested for therapeutic potential in neurodegenerative diseases (Das et al., 2015).

  • Silaboration of Allenes

    This compound has been used in the regio- and stereoselective synthesis of 2-silylallylboronates from allenes, catalyzed by palladium complexes. This method is significant for producing silaboration products with high E stereoselectivity, applicable in synthesizing homoallylic alcohols (Chang et al., 2005).

  • Development of Bioactive Compounds

    A study on 2,6-dimethoxyphenol investigated its potential as an antioxidant compound. The laccase-mediated oxidation of this compound in various media produced dimers with higher antioxidant capacity, demonstrating its utility in synthesizing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

  • Catalytic Applications

    The compound's boron-substituted variant has been used as a catalyst for the hydroboration of aldehydes, imines, and ketones, providing a new approach to catalytic hydroboration under mild conditions. This illustrates its potential in synthetic organic chemistry (Koren-Selfridge et al., 2009).

Material Science and Organic Chemistry

  • Synthesis of Polyenes for LCD Technology

    The synthesis of boron-containing polyene systems from this compound has implications for the development of new materials for LCD technology. This research highlights its role in material science, especially in the context of electronic display technologies (Das et al., 2015).

  • Development of Lipogenic Inhibitors

    Novel derivatives of this compound have been synthesized and tested as lipogenic inhibitors. Some derivatives have shown potential as next-generation lipid-lowering drugs, indicating its relevance in medicinal chemistry (Das et al., 2011).

Safety and Hazards

The safety data sheet for Tris(2,6-dimethoxyphenyl)phosphine, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective equipment .

Properties

IUPAC Name

2-(2,6-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)12-10(16-5)8-7-9-11(12)17-6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSMHXDGONFVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(2,6-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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